molecular formula C4HBrCl2N2 B14080253 3-Bromo-4,6-dichloropyridazine CAS No. 1353101-04-8

3-Bromo-4,6-dichloropyridazine

Cat. No.: B14080253
CAS No.: 1353101-04-8
M. Wt: 227.87 g/mol
InChI Key: CVIKSCBQUQGXBT-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dichloropyridazine is a heterocyclic organic compound with the molecular formula C4HBrCl2N2. It is a derivative of pyridazine, characterized by the presence of bromine and chlorine atoms at the 3rd and 4th, and 6th positions, respectively. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dichloropyridazine typically involves the bromination of 3,6-dichloropyridazine. One common method includes the reaction of 3,6-dichloropyridazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process starting from 3,6-dichloropyridazine. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dichloropyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4,6-dichloropyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dichloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, binding to the active site of the target molecule and preventing its normal function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,6-dichloropyridazine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications .

Properties

CAS No.

1353101-04-8

Molecular Formula

C4HBrCl2N2

Molecular Weight

227.87 g/mol

IUPAC Name

3-bromo-4,6-dichloropyridazine

InChI

InChI=1S/C4HBrCl2N2/c5-4-2(6)1-3(7)8-9-4/h1H

InChI Key

CVIKSCBQUQGXBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Br)Cl

Origin of Product

United States

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